

A Head-to-Head Comparison of ML-SA5 and Other Autophagy Modulators

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Compound of Interest

Compound Name: ML-SA5

Cat. No.: B2733093

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **ML-SA5** with other common autophagy inducers. This document summarizes key performance data, details experimental methodologies, and visualizes the distinct signaling pathways.

ML-SA5 has emerged as a potent modulator of the autophagy pathway. Unlike classical inducers such as rapamycin and Torin 1, which promote the formation of autophagosomes, **ML-SA5** acts through a distinct mechanism, leading to the arrest of autophagic flux. This guide presents a head-to-head comparison of **ML-SA5** with other autophagy modulators, focusing on their mechanisms of action and effects on key autophagic markers.

Data Presentation: Quantitative Comparison of Autophagy Modulators

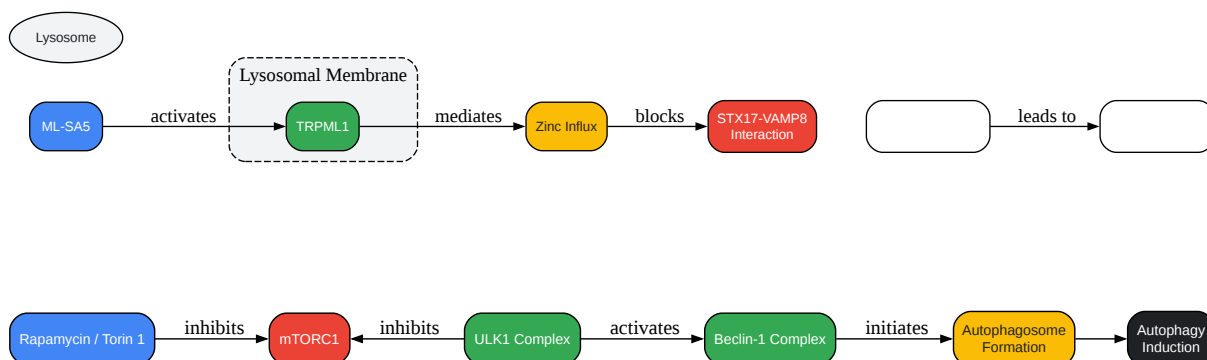
The following tables summarize the quantitative effects of **ML-SA5** and other autophagy modulators on key markers of autophagy, including LC3-II and SQSTM1/p62 levels.

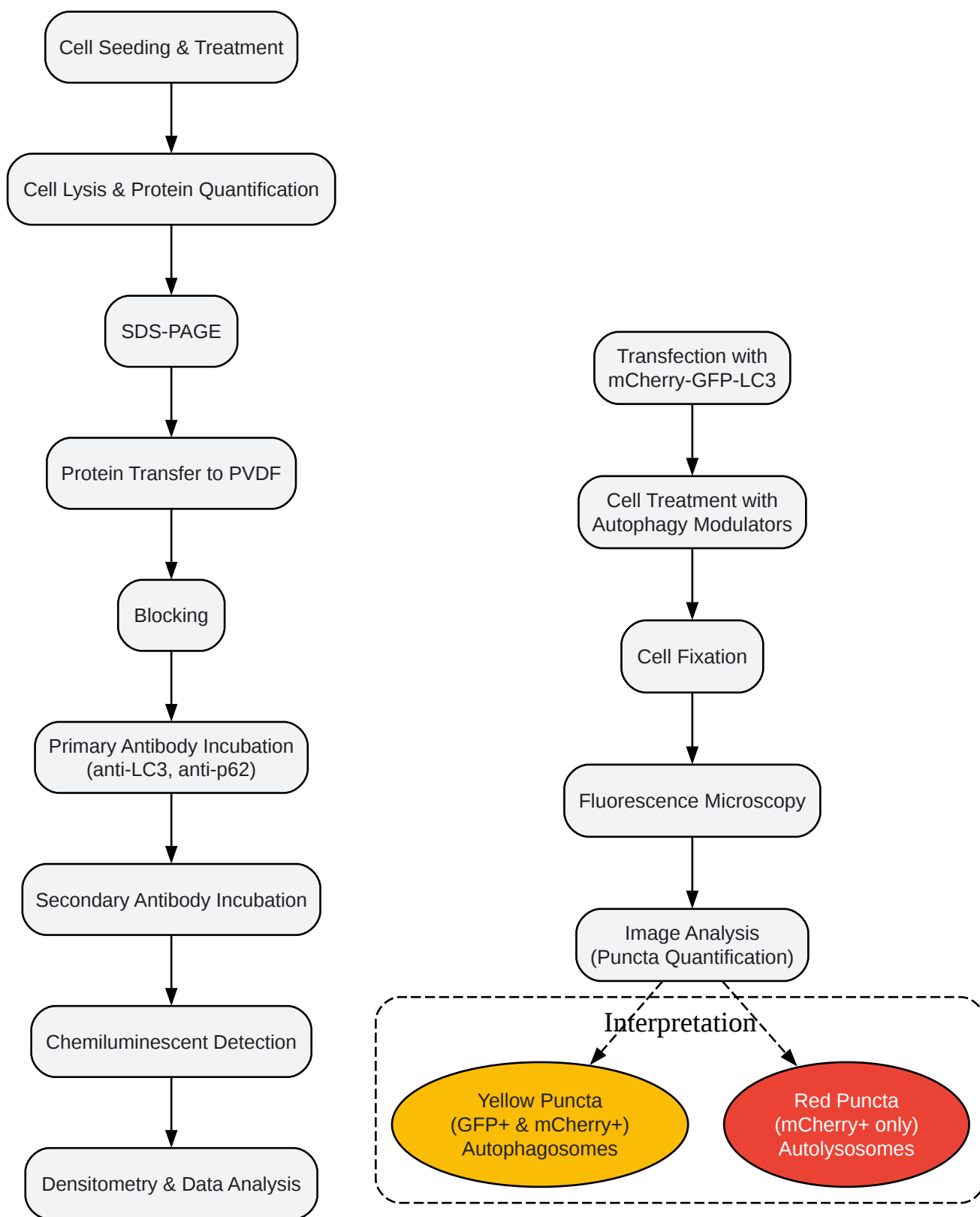
Compound	Target	Mechanism of Action	Concentration	Cell Type	Treatment Time	Effect on LC3-II	Effect on SQSTM1/p62	Reference
ML-SA5	TRPML1	Agonist; arrests autophagic flux	1 μ M	HeLa	1 hour	Comparable increase to Bafilomycin A1[1]	Significant increase[1][2]	[1]
5 μ M	A-375, U-87 MG		Significant increase	Significant increase[2]				
Rapamycin	mTORC1	Inhibitor; induces autophagy	50 μ M	A-375, U-87 MG	4 hours	Increase (autophagosome formation)	Profound reduction	
100 nM	A549	Various	Time-dependent increase	Decrease				
Torin 1	mTORC1/2	Inhibitor; induces autophagy	250 nM	hMDMs	2-22 hours	More efficient increase than rapamycin	More efficient degradation than rapamycin	

1 μ M	MEFs	Various	Increases	Decreases			
Bafilomycin A1	V-ATPase	Inhibitor ; blocks autophagosome - lysosome fusion	1 μ M	HeLa	1 hour	Significant increase	Increases
Chloroquine	Lysosome	Inhibitor ; raises lysosomal pH	10 μ M	HeLa	-	Increases	Increases

Signaling Pathways

The mechanisms by which **ML-SA5** and classical autophagy inducers regulate autophagy are fundamentally different. **ML-SA5** targets the lysosomal cation channel TRPML1, leading to an arrest in the final stages of autophagy. In contrast, compounds like rapamycin and Torin 1 act upstream by inhibiting the mTOR complex, a master regulator of cell growth and metabolism, thereby initiating the autophagic process.





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References

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- 2. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
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